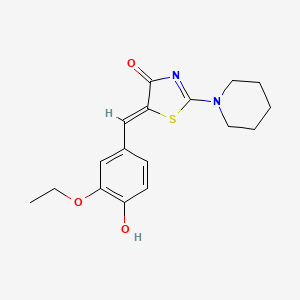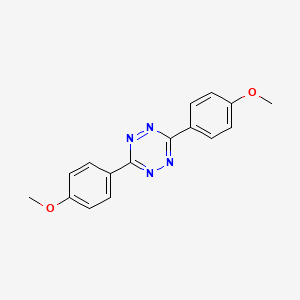![molecular formula C18H14ClFN4OS3 B12171573 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide](/img/structure/B12171573.png)
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-Fluorphenyl)methylideneamino]acetamid ist eine komplexe organische Verbindung, die einen Thiadiazolring, eine Chlorphenylgruppe und eine Fluorphenylgruppe enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-Fluorphenyl)methylideneamino]acetamid umfasst in der Regel mehrere Schritte:
Bildung des Thiadiazolrings: Dies kann durch Reaktion eines geeigneten Vorläufers mit Thiosemicarbazid unter sauren Bedingungen erreicht werden.
Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe kann über eine nukleophile Substitutionsreaktion unter Verwendung eines Chlorphenylhalogenids eingeführt werden.
Bildung der Fluorphenylgruppe: Die Fluorphenylgruppe wird durch eine Kondensationsreaktion mit einem Fluorphenylacetal eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionstemperaturen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Schwefelatomen, eingehen, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können an den Nitrogruppen auftreten, wenn diese vorhanden sind, und diese in Amine umwandeln.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen, wie z. B. Nitrierung oder Halogenierung, eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) können als Oxidationsmittel verwendet werden.
Reduktion: Zu den gängigen Reduktionsmitteln gehören Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Reagenzien wie Salpetersäure für die Nitrierung oder Brom für die Bromierung werden häufig verwendet.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Nitro- oder halogenierte Derivate.
Wissenschaftliche Forschungsanwendungen
2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-Fluorphenyl)methylideneamino]acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Aufgrund seiner einzigartigen Strukturmerkmale wird es hinsichtlich seines Potenzials als antimikrobielles, antifungales oder Antikrebsmittel untersucht.
Materialwissenschaft: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.
Industrielle Chemie: Sie kann als Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle dienen.
Wissenschaftliche Forschungsanwendungen
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
Der Wirkungsmechanismus dieser Verbindung hängt von ihrer Anwendung ab. In der medizinischen Chemie kann sie mit bestimmten Enzymen oder Rezeptoren interagieren und deren Aktivität hemmen. Der Thiadiazolring und die aromatischen Gruppen können die Bindung an biologische Ziele erleichtern und normale Zellprozesse stören.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(2-Chlorphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazol
- 2-(4-Chlorphenyl)-5-phenyl-1,3,4-oxadiazol
- 2-(2,4-Dichlorphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazol
Einzigartigkeit
Das Vorhandensein sowohl von Chlorphenyl- als auch von Fluorphenylgruppen zusammen mit dem Thiadiazolring macht 2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-Fluorphenyl)methylideneamino]acetamid einzigartig.
Eigenschaften
Molekularformel |
C18H14ClFN4OS3 |
|---|---|
Molekulargewicht |
453.0 g/mol |
IUPAC-Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14ClFN4OS3/c19-15-4-2-1-3-13(15)10-26-17-23-24-18(28-17)27-11-16(25)22-21-9-12-5-7-14(20)8-6-12/h1-9H,10-11H2,(H,22,25)/b21-9- |
InChI-Schlüssel |
IKZQHYPISHCJPP-NKVSQWTQSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CC=C(C=C3)F)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12171491.png)

![2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12171504.png)

![1-cyclopentyl-6-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12171511.png)
![Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12171518.png)
![ethyl 4-{[2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate](/img/structure/B12171520.png)
![1-(2,6-Dimethylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B12171531.png)
![{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2,3-dihydro-1,4-benzodioxin-2-yl)methanone](/img/structure/B12171554.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B12171557.png)
![N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B12171561.png)
![N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12171565.png)
![2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B12171571.png)
![2-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}propanamide](/img/structure/B12171575.png)
